Cas no 80-57-9 (4,6,6-trimethylbicyclo3.1.1hept-3-en-2-one)

4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one is a bicyclic monoterpenoid ketone with a distinctive structural framework derived from pinane. Its rigid bicyclic system and unsaturated enone functionality contribute to its reactivity and utility in organic synthesis. The compound is valued for its role as a versatile intermediate in the production of fragrances, flavors, and fine chemicals. Its structural features, including the strained ring system and conjugated carbonyl group, make it suitable for cycloaddition reactions and further functionalization. The compound's stability and defined stereochemistry also enhance its applicability in asymmetric synthesis and chiral derivatization. Its purity and consistent performance are critical for research and industrial applications requiring precise molecular control.
4,6,6-trimethylbicyclo3.1.1hept-3-en-2-one structure
80-57-9 structure
Product Name:4,6,6-trimethylbicyclo3.1.1hept-3-en-2-one
CAS No:80-57-9
MF:C10H14O
MW:150.217563152313
MDL:MFCD30749621
CID:726250
PubChem ID:29025
Update Time:2025-05-20

4,6,6-trimethylbicyclo3.1.1hept-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.1]hept-3-en-2-one,4,6,6-trimethyl-
    • 4,6,6-TRIMETHYLBICYCLO[3.1.1]HEPT-3-EN-2-ONE
    • 2-PINEN-4-ONE
    • Berbenone
    • Pina-2-ene-4-one
    • 4,6,6-trimethylbicyclo3.1.1hept-3-en-2-one
    • FT-0604532
    • AKOS024283493
    • FT-0604550
    • (-)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
    • dl-Verbenone
    • 2,6,6-trimethylbicyclo[3.1.1]hept-2-en-4-one
    • VERBENONE,(DL)
    • d-Verbenone
    • Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S)-
    • VS-12358
    • NSC 6831
    • NSC 36846
    • NSC-6832
    • 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one, (1R,5R)-
    • (S)-(-)-Verbenone
    • NS00085225
    • EN300-89049
    • ST069322
    • 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one, (1R-cis)-
    • Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R-cis)-
    • Verbenone (D,L-)
    • (1s)-(-)-pin-2-en-4-one
    • V0072
    • Q421151
    • SCHEMBL118161
    • (-)-2-Pinen-4-one
    • FT-0617225
    • Verbenone, (L)-
    • DTXSID2048115
    • Verbinone
    • VERBENONE
    • CHEBI:78315
    • (-)-cis-verbenone
    • C09913
    • NS00013256
    • Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R)-
    • 2-Pinen-4-one, (1S,5S)-(-)-
    • 5480-12-6
    • CS-0280756
    • Verbenone, (d)-
    • (1R-cis)-4,6,6-Trimethylbicyclo(3.1.1)hept-3-ene-2-one
    • NSC6832
    • 80-57-9
    • S-Verbenone
    • 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one, (1S,5S)-
    • (1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
    • DB-061581
    • dextro-verbenone
    • BBL033979
    • DB-075693
    • STK801995
    • MDL: MFCD30749621
    • Inchi: 1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3
    • InChI Key: DCSCXTJOXBUFGB-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)C2CC1C2(C)C

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.6
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Colorless viscous liquid with similar aroma of camphor, menthol and celery
  • Density: 0.975 g/mL at 20 °C(lit.)
  • Melting Point: Not available
  • Boiling Point: 227-228 °C(lit.)
  • Flash Point: 85 °C
  • Refractive Index: n20/D 1.496(lit.)
  • PSA: 17.07000
  • LogP: 2.17770
  • Solubility: Uncertain
  • FEMA: 4216 | VERBENONE
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

4,6,6-trimethylbicyclo3.1.1hept-3-en-2-one Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • WGK Germany:3
  • Hazard Category Code: 22-43
  • Safety Instruction: S36/37
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4,6,6-trimethylbicyclo3.1.1hept-3-en-2-one Pricemore >>

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